(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Overview
Description
“(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate” is a chemical compound with the empirical formula C17H14O3 . It is a solid substance and is offered by Benchchem for experimental or research use.
Molecular Structure Analysis
The molecular weight of “(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate” is 266.29 . Its SMILES string isO[C@@H]1C@@Hc2ccccc2)C=Cc3ccccc13
and its InChI key is HTGSBYSSVSBBBO-HOTGVXAUSA-N
. Physical And Chemical Properties Analysis
“(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate” is a solid substance . It has an assay of ≥96% and an enantiomeric excess of ≥97.0% . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Hydrogen Sorption in Functionalized Frameworks
Research on porous metal-organic frameworks, which involve compounds related to naphthalenediol derivatives, has shown significant potential in hydrogen storage applications. These frameworks, synthesized using naphthalene-based linkers among others, demonstrated varied hydrogen uptake capacities, indicating the influence of organic moieties on storage capabilities (Rowsell et al., 2004).
Anticancer Evaluation
Naphthalene derivatives have been evaluated for their anticancer properties, showcasing potential therapeutic applications. A study synthesized and characterized compounds derived from naphthalene, revealing notable activity against breast cancer cell lines. This highlights the potential of naphthalene-based compounds in developing anticancer therapies (Salahuddin et al., 2014).
Synthetic Chemistry Innovations
The condensation of naphthalenediols with benzene in the presence of aluminum bromide has provided an efficient method for synthesizing hydroxy-tetralones, which are crucial intermediates in the synthesis of various organic compounds. This process underscores the utility of naphthalenediols in synthetic organic chemistry, enabling the production of complex molecules (Koltunov, 2008).
Environmental Toxicology
Studies on the toxicity of naphthalene and benzene derivatives have provided insights into their effects on biological models like Tribolium castaneum. These studies are crucial for understanding the environmental impact and safety of these compounds, contributing to the development of regulations and safety guidelines (Pájaro-Castro et al., 2017).
Photochemistry Insights
The photochemical behavior of 2-(1-naphthyl)ethyl benzoates has been explored to understand intramolecular electron transfer mechanisms, which are important in the development of photoreactive materials and in understanding fundamental chemical processes (Morley & Pincock, 2001).
properties
IUPAC Name |
[(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSBYSSVSBBBO-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=CC=CC=C3[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457696 | |
Record name | (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate | |
CAS RN |
359820-45-4 | |
Record name | (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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